Begacestat

Content Navigation

Broad-spectrum γ-secretase inhibitors (e.g., DAPT) cause Notch-related GI toxicity, compromising Alzheimer's models. Begacestat (GSI-953) solves this with 14-fold APP selectivity. • IC50 15 nM (Aβ40); oral dose 5 mg/kg in Tg2576 mice • ≥15 mg/mL in DMSO; compatible with PEG300/Tween-80/saline for in vivo dosing • Preserves Notch signaling for neurogenesis and PSEN1 studies. In stock, reliable for chronic dosing research.

CAS Number

Product Name

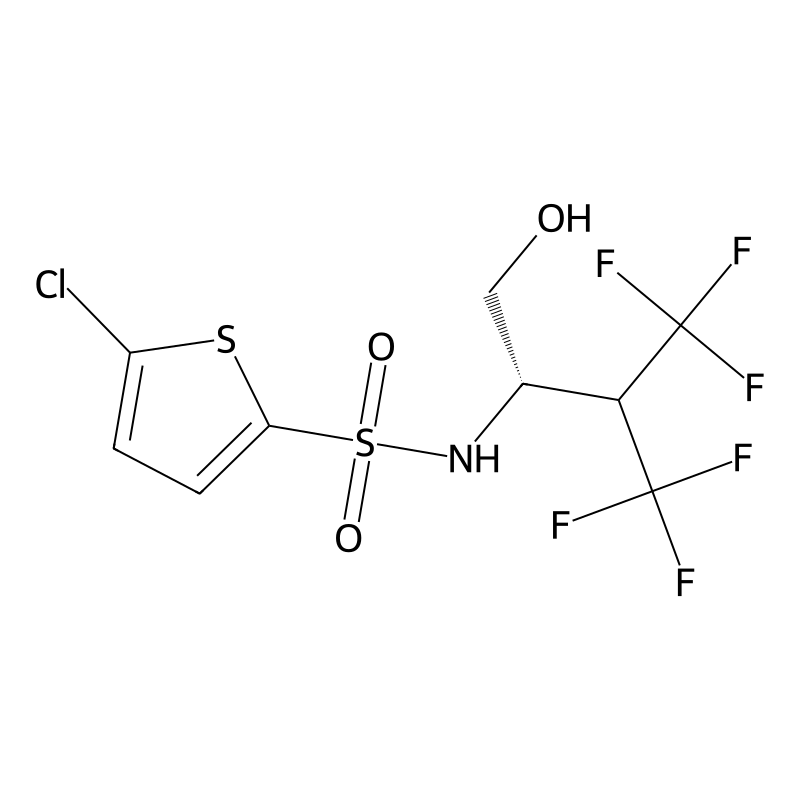

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Begacestat (also known as GSI-953) is a highly selective thiophene sulfonamide γ-secretase inhibitor engineered specifically to reduce amyloid-beta (Aβ) production while preserving critical Notch signaling pathways [1]. With an IC50 of 15 nM for Aβ40, it is widely utilized as a benchmark compound in Alzheimer's disease research and neuropharmacology [2]. For procurement and laboratory formulation, Begacestat demonstrates high solubility in standard organic solvents (≥15 mg/mL in DMSO) and is highly compatible with PEG300/Tween-80/Saline vehicles for in vivo oral dosing, making it a highly processable and reliable precursor for advanced neurodegenerative disease modeling [REFS-1, REFS-2].

Research Fit

APP processing and Aβ generation studies in cellular or in vivo models

Notch-sparing γ-secretase inhibitor with moderate selectivity over pan-inhibitors

Selectivity reported in cellular assays; confirm in your modelResearch tool for CNS target engagement studies requiring brain-penetrant oral compound

References

- [1] Mayer SC, et al. 'Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease.' Journal of Medicinal Chemistry 51.23 (2008): 7348-7351.

- [2] Martone RL, et al. 'Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease.' Journal of Pharmacology and Experimental Therapeutics 331.2 (2009): 598-608.

Substituting Begacestat with earlier-generation, broad-spectrum γ-secretase inhibitors such as DAPT or Semagacestat introduces severe experimental confounding variables due to off-target Notch inhibition[1]. Non-selective GSIs indiscriminately block Notch cleavage, leading to significant dose-limiting gastrointestinal toxicity, immunosuppression, and altered cellular differentiation in long-term assays and in vivo models [2]. Procurement of Begacestat mitigates this risk by providing a 14-fold selectivity window for APP over Notch, ensuring that downstream phenotypic readouts and Aβ-lowering efficacy are not compromised by generalized Notch-related systemic toxicity[REFS-1, REFS-2].

Substitution Risk

References

- [1] Mayer SC, et al. 'Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease.' Journal of Medicinal Chemistry 51.23 (2008): 7348-7351.

- [2] Imbimbo BP. 'REVIEW: γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State.' CNS Neuroscience & Therapeutics 14.4 (2008): 289-304.

APP vs. Notch-1 Cleavage Selectivity

Begacestat was specifically developed to overcome the Notch-related toxicity of first-generation GSIs. In cellular cleavage assays, Begacestat demonstrates a 14-fold selectivity for APP processing over Notch-1[1]. In contrast, Semagacestat exhibits only a ~3-fold selectivity, and DAPT lacks Notch-sparing selectivity entirely [REFS-1, REFS-2].

| Evidence Dimension | In vitro functional selectivity ratio (APP vs. Notch cleavage) |

| Target Compound Data | Begacestat (14-fold selectivity for APP over Notch) |

| Comparator Or Baseline | Semagacestat (~3-fold selectivity) and DAPT (non-selective) |

| Quantified Difference | ~4.6x greater Notch-sparing selectivity than Semagacestat |

| Conditions | Cellular cleavage assays |

Crucial for procurement in long-term in vivo studies where avoiding Notch-related gastrointestinal and immunological toxicity is a primary experimental requirement.

In Vivo Dosing Efficiency and Aβ Reduction

Begacestat exhibits vastly superior in vivo potency compared to standard benchmark GSIs like DAPT. When administered orally to Tg2576 transgenic mice, Begacestat requires only a 5 mg/kg dose to achieve a 25% reduction in brain Aβ42 levels at 4 hours post-dose [1]. Achieving a comparable ~25% reduction with DAPT requires a massive 100 mg/kg oral dose under identical conditions [1].

| Evidence Dimension | Oral dose required for ~25% brain Aβ42 reduction |

| Target Compound Data | Begacestat (5 mg/kg p.o.) |

| Comparator Or Baseline | DAPT (100 mg/kg p.o.) |

| Quantified Difference | 20-fold lower oral dose requirement for equivalent in vivo efficacy |

| Conditions | Tg2576 transgenic mouse model, 4-hour post-dose measurement |

Drastically reduces the mass of API required per animal, lowering procurement costs and minimizing formulation-related vehicle toxicity in behavioral studies.

PSEN1-Complex Specificity

Beyond APP/Notch selectivity, Begacestat differentiates itself by its binding profile across specific γ-secretase catalytic subunits. Begacestat demonstrates moderate selectivity (up to ~41-fold) for PSEN1-containing complexes over PSEN2-containing complexes [1]. In contrast, broad-spectrum inhibitors such as DAPT, Semagacestat, and LY411575 exhibit <10-fold selectivity between these complexes, indiscriminately inhibiting both [1].

| Evidence Dimension | Selectivity ratio for PSEN1- vs. PSEN2-containing γ-secretase complexes |

| Target Compound Data | Begacestat (Up to ~41-fold selectivity for PSEN1 over PSEN2) |

| Comparator Or Baseline | Semagacestat, DAPT, and LY411575 (<10-fold selectivity) |

| Quantified Difference | >4-fold higher specificity for PSEN1 complexes compared to broad-spectrum GSIs |

| Conditions | In vitro enzymatic activity assays across distinct γ-secretase complex cell lines |

Provides a superior pharmacological tool for laboratories specifically investigating PSEN1-driven Alzheimer's pathology without confounding PSEN2 inhibition.

Alzheimer's Disease Modeling in Tg2576 Mice

Begacestat is the optimal choice for chronic oral dosing in transgenic mouse models (e.g., Tg2576) due to its high potency (5 mg/kg p.o.) and Notch-sparing profile. It allows researchers to study the reversal of cognitive deficits, such as in contextual fear conditioning, without the dose-limiting gastrointestinal toxicity and high API consumption associated with DAPT [1].

APP vs. Notch Pathway Dissection

For in vitro cellular assays requiring the uncoupling of amyloid precursor protein (APP) processing from Notch signaling, Begacestat provides a reliable 14-fold selectivity window. This makes it a preferred chemical probe over Semagacestat for studying neurogenesis and cell differentiation where Notch signaling must remain intact[1].

PSEN1-Specific Pharmacological Profiling

Because Begacestat exhibits moderate selectivity for PSEN1-containing γ-secretase complexes over PSEN2 complexes, it is highly suitable for biochemical and structural studies aiming to isolate PSEN1-dependent substrate cleavage mechanisms, outperforming broad-spectrum inhibitors like LY411575[2].

Application Fit Matrix

References

- [1] Mayer SC, et al. 'Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease.' Journal of Medicinal Chemistry 51.23 (2008): 7348-7351.

- [2] Petit D, et al. 'Selective inhibitors of the PSEN1-gamma-secretase complex.' Journal of Biological Chemistry 294.26 (2019): 10120-10134.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Aspartic peptidases [EC:3.4.23.-]

PSEN1/PSENEN/NCSTN/APH1A [HSA:5663 55851 23385 51107] [KO:K04505 K06170 K06171 K06172]

Other CAS

Wikipedia

2: Niva C, Parkinson J, Olsson F, van Schaick E, Lundkvist J, Visser SA. Has inhibition of Aβ production adequately been tested as therapeutic approach in mild AD? A model-based meta-analysis of γ-secretase inhibitor data. Eur J Clin Pharmacol. 2013 Jun;69(6):1247-60. doi: 10.1007/s00228-012-1459-3. Epub 2013 Jan 4. PubMed PMID: 23288352.

3: McKee TD, Loureiro RM, Dumin JA, Zarayskiy V, Tate B. An improved cell-based method for determining the γ-secretase enzyme activity against both Notch and APP substrates. J Neurosci Methods. 2013 Feb 15;213(1):14-21. doi: 10.1016/j.jneumeth.2012.11.011. Epub 2012 Dec 7. PubMed PMID: 23219895.

4: Hopkins CR. ACS chemical neuroscience molecule spotlight on Begacestat (GSI-953). ACS Chem Neurosci. 2012 Jan 18;3(1):3-4. doi: 10.1021/cn200124u. PubMed PMID: 22860177; PubMed Central PMCID: PMC3369785.

5: Kirk R. Clinical trials in CNS--SMi's eighth annual conference. IDrugs. 2010 Feb;13(2):66-9. PubMed PMID: 20127552.

6: Tomita T. [Alzheimer's disease treatment by inhibition/modulation of the gamma-secretase activity]. Rinsho Shinkeigaku. 2009 Nov;49(11):845-7. Review. Japanese. PubMed PMID: 20030227.

7: Martone RL, Zhou H, Atchison K, Comery T, Xu JZ, Huang X, Gong X, Jin M, Kreft A, Harrison B, Mayer SC, Aschmies S, Gonzales C, Zaleska MM, Riddell DR, Wagner E, Lu P, Sun SC, Sonnenberg-Reines J, Oganesian A, Adkins K, Leach MW, Clarke DW, Huryn D, Abou-Gharbia M, Magolda R, Bard J, Frick G, Raje S, Forlow SB, Balliet C, Burczynski ME, Reinhart PH, Wan HI, Pangalos MN, Jacobsen JS. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease. J Pharmacol Exp Ther. 2009 Nov;331(2):598-608. doi: 10.1124/jpet.109.152975. Epub 2009 Aug 11. PubMed PMID: 19671883.

8: Mayer SC, Kreft AF, Harrison B, Abou-Gharbia M, Antane M, Aschmies S, Atchison K, Chlenov M, Cole DC, Comery T, Diamantidis G, Ellingboe J, Fan K, Galante R, Gonzales C, Ho DM, Hoke ME, Hu Y, Huryn D, Jain U, Jin M, Kremer K, Kubrak D, Lin M, Lu P, Magolda R, Martone R, Moore W, Oganesian A, Pangalos MN, Porte A, Reinhart P, Resnick L, Riddell DR, Sonnenberg-Reines J, Stock JR, Sun SC, Wagner E, Wang T, Woller K, Xu Z, Zaleska MM, Zeldis J, Zhang M, Zhou H, Jacobsen JS. Discovery of begacestat, a Notch-1-sparing gamma-secretase inhibitor for the treatment of Alzheimer's disease. J Med Chem. 2008 Dec 11;51(23):7348-51. doi: 10.1021/jm801252w. PubMed PMID: 19012391.

Explore Compound Types